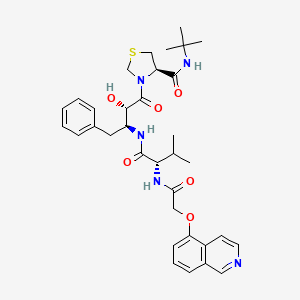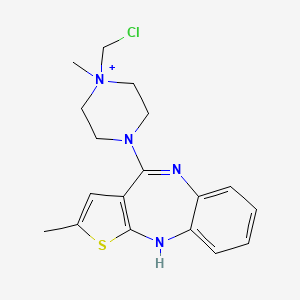
(10E,12Z,R)-9-Hydroxy-10,12-octadecadienoic acid methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(10E,12Z,R)-9-Hydroxy-10,12-octadecadienoic acid methyl ester is a hydroxy fatty acid ester derived from linoleic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (10E,12Z,R)-9-Hydroxy-10,12-octadecadienoic acid methyl ester typically involves the enzymatic conversion of linoleic acid. One method involves the use of lipoxygenase enzymes, which catalyze the hydroperoxidation of linoleic acid, followed by reduction to yield the hydroxy derivative . The optimal reaction conditions for this enzymatic process include a pH of 8.5, a temperature of 15°C, and the presence of acetone and Tween 80 as solvents .
Industrial Production Methods
Industrial production of this compound can be achieved through biotechnological processes using recombinant lipoxygenase enzymes. These enzymes are capable of converting large quantities of linoleic acid into the desired hydroxy fatty acid ester with high efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
(10E,12Z,R)-9-Hydroxy-10,12-octadecadienoic acid methyl ester undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a keto derivative.
Reduction: The double bonds can be reduced to form saturated derivatives.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products
Oxidation: Keto derivatives.
Reduction: Saturated hydroxy fatty acid esters.
Substitution: Amino or alkoxy derivatives.
Scientific Research Applications
(10E,12Z,R)-9-Hydroxy-10,12-octadecadienoic acid methyl ester has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various bioactive molecules.
Biology: Studied for its role in cellular signaling and metabolism.
Medicine: Investigated for its potential anti-inflammatory and anti-cancer properties.
Industry: Utilized in the production of biolubricants and bio-based materials.
Mechanism of Action
The mechanism of action of (10E,12Z,R)-9-Hydroxy-10,12-octadecadienoic acid methyl ester involves its interaction with specific molecular targets, such as peroxisome proliferator-activated receptors (PPARs). These receptors play a crucial role in regulating gene expression related to lipid metabolism and inflammation . The compound’s hydroxy group allows it to act as a ligand for these receptors, modulating their activity and influencing various biological pathways.
Comparison with Similar Compounds
Similar Compounds
(9S,10E,12Z)-9-Hydroxyoctadeca-10,12-dienoic acid: Another hydroxy fatty acid with similar structural features.
(9R,10E,12R,13R,15Z)-9,12,13-Trihydroxy-10,15-octadecadienoic acid: A tri-hydroxy derivative with additional hydroxyl groups.
Uniqueness
(10E,12Z,R)-9-Hydroxy-10,12-octadecadienoic acid methyl ester is unique due to its specific stereochemistry and the presence of both hydroxy and ester functional groups. This combination of features contributes to its distinct bioactive properties and makes it a valuable compound for various applications.
Properties
CAS No. |
69257-16-5 |
|---|---|
Molecular Formula |
C19H34O3 |
Molecular Weight |
310.5 g/mol |
IUPAC Name |
methyl (9R,10E,12Z)-9-hydroxyoctadeca-10,12-dienoate |
InChI |
InChI=1S/C19H34O3/c1-3-4-5-6-7-9-12-15-18(20)16-13-10-8-11-14-17-19(21)22-2/h7,9,12,15,18,20H,3-6,8,10-11,13-14,16-17H2,1-2H3/b9-7-,15-12+/t18-/m0/s1 |
InChI Key |
WRXGTVUDZZBNPN-GJHUJFKISA-N |
Isomeric SMILES |
CCCCC/C=C\C=C\[C@@H](CCCCCCCC(=O)OC)O |
Canonical SMILES |
CCCCCC=CC=CC(CCCCCCCC(=O)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


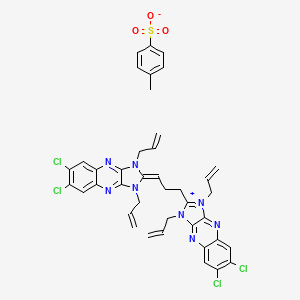
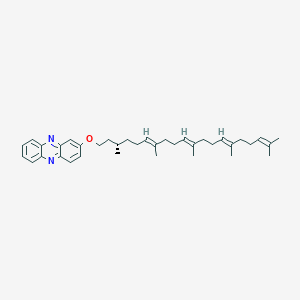
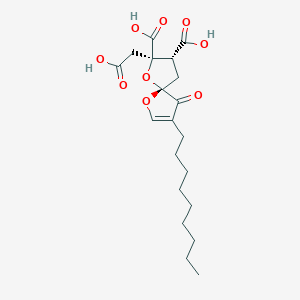


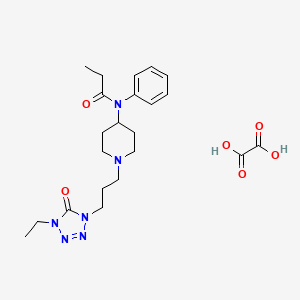
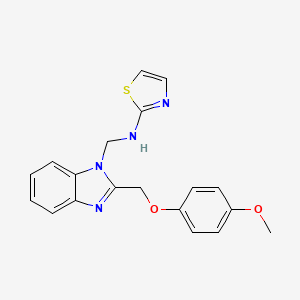
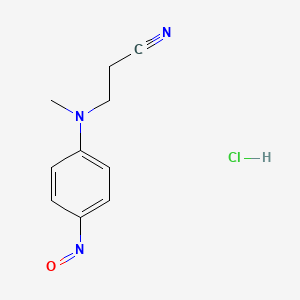

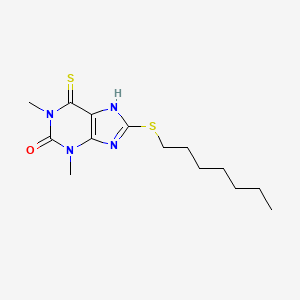
![4-ethoxy-3-[(S)-[(2S)-morpholin-2-yl]-phenylmethoxy]phenol](/img/structure/B12768902.png)
